molecular formula C20H24BrN3O B2882372 2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448125-40-3

2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Cat. No.: B2882372
CAS No.: 1448125-40-3
M. Wt: 402.336
InChI Key: LBKABLUOXVLGTL-UHFFFAOYSA-N
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Description

2-Bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a benzamide derivative characterized by a brominated aromatic ring and a cyclopentyl-tetrahydroindazole substituent.

Software suites like SHELX and WinGX are critical for crystallographic refinement and structure visualization, as highlighted in and . These tools ensure precise determination of bond lengths, angles, and molecular conformations, which are essential for understanding reactivity and intermolecular interactions.

Properties

IUPAC Name

2-bromo-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O/c21-17-11-5-3-9-15(17)20(25)22-13-18-16-10-4-6-12-19(16)24(23-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKABLUOXVLGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide (CAS Number: 1448125-40-3) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C20H24BrN3OC_{20}H_{24}BrN_{3}O, with a molecular weight of 402.3 g/mol. The structure features a bromine atom attached to a benzamide moiety, which is further substituted with a cyclopentyl group and a tetrahydroindazole derivative.

PropertyValue
CAS Number1448125-40-3
Molecular FormulaC20H24BrN3O
Molecular Weight402.3 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the Tetrahydroindazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Bromination : The introduction of the bromine atom can be accomplished using brominating agents such as N-bromosuccinimide (NBS).
  • Amidation : Finally, the benzamide structure is formed through an amidation reaction with benzoyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways associated with pain and inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory properties by inhibiting cytokine production in activated macrophages. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Cytotoxicity Profiles : The cytotoxicity of this compound has been assessed in various cancer cell lines. One study reported that related indazole derivatives showed selective cytotoxicity towards glioma cells while sparing normal astrocytes . This selectivity suggests potential therapeutic applications in cancer treatment.
  • Pharmacological Evaluation : A pharmacological evaluation indicated that compounds with similar frameworks exhibited promising results in reducing tumor growth in animal models. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityIC50 (µM)
CGP 28238Anti-inflammatory<2
Dehydroabietylamine derivativeAntiparasitic0.37 (L. donovani)
Compound CAnti-gliomaLow micromolar

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of the target compound with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Route
2-Bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide C₂₁H₂₅BrN₂O 413.34 Bromobenzamide, cyclopentyl, tetrahydroindazole Likely via coupling of bromobenzoyl chloride with indazole-methylamine derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Methylbenzamide, tertiary alcohol, N,O-bidentate directing group Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol

Key Differences :

Crystallographic and Computational Tools

Both compounds rely on advanced software for structural validation:

  • SHELX : Used for refining crystallographic data and solving phase problems, as described by Sheldrick .
  • WinGX/ORTEP : Employed for visualizing anisotropic displacement parameters and generating publication-ready figures .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s indazole-methylamine intermediate may require multi-step synthesis under inert conditions, contrasting with the straightforward acyl chloride-amine coupling used for the analog .
  • Biological Relevance : The bromobenzamide group is a common pharmacophore in protease inhibitors, while the cyclopentyl group could modulate metabolic stability.

Q & A

Q. Basic Research Focus

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .
  • Spectroscopic analysis :
    • ¹H NMR : Confirm methylene bridge integration (δ 4.2–4.5 ppm for –CH₂–NH–) and cyclopentyl protons (δ 1.5–2.0 ppm) .
    • HRMS : Validate molecular weight (expected [M+H]⁺ ~430–440 Da) .

Advanced Tip : Compare experimental and DFT-calculated bond lengths/angles to assess conformational stability .

What structural features influence the biological activity of this benzamide derivative?

Q. Basic Structure-Activity Relationship (SAR)

  • Bromine substituent : Enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition) .
  • Cyclopentyl-tetrahydroindazole core : Increases lipophilicity (LogP ~3.5), aiding membrane permeability .
  • Methylene linker : Flexibility may modulate interactions with deep binding pockets .

Methodological Insight : Replace bromine with chlorine/fluorine in analogs to test halogen-dependent activity .

How can computational modeling predict target engagement and selectivity?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. Prioritize the indazole core’s interaction with catalytic lysine residues .
  • MD simulations : Simulate binding stability (e.g., 100 ns runs in GROMACS) to assess residence time .
  • Pharmacophore modeling : Map hydrophobic (cyclopentyl), hydrogen-bond (benzamide carbonyl), and aromatic features .

Validation : Cross-check with in vitro assays (e.g., kinase inhibition IC₅₀) to refine models .

What in vitro assays are suitable for evaluating anticancer potential?

Q. Advanced Research Focus

  • NCI-60 panel : Screen at 10 µM to identify cell line-specific cytotoxicity (GI₅₀ < 1 µM suggests high potency) .
  • Mechanistic studies :
    • Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates.
    • Cell cycle : Use flow cytometry (PI staining) to assess G1/S arrest .
  • Selectivity : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK-293) .

Note : Include positive controls (e.g., doxorubicin) and validate solubility in DMSO/PBS .

How can crystallographic data resolve discrepancies in proposed binding modes?

Q. Advanced Research Focus

  • Co-crystallization : Soak protein crystals (e.g., PI3Kγ) with 1 mM compound for 24–48 hours .
  • Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<2.0 Å) datasets .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

Case Study : A similar benzamide derivative showed hydrogen bonding with Thr887 in PI3Kγ via its carbonyl group .

How should researchers address contradictory biochemical assay results?

Q. Advanced Data Analysis

  • Orthogonal assays : Confirm kinase inhibition via both radiometric (³³P-ATP) and fluorescence-based (ADP-Glo) methods .
  • Artifact checks : Test for aggregation (e.g., 0.01% Triton X-100) or redox activity (e.g., DTT control) .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.01) across triplicate runs .

Example : Discrepant IC₅₀ values may arise from compound precipitation at high concentrations .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced Formulation

  • Prodrug design : Introduce phosphate esters at the benzamide carbonyl (hydrolyzed in vivo) .
  • Nanoparticle encapsulation : Use PLGA-PEG carriers (50–100 nm size) to enhance plasma half-life .
  • LogD optimization : Reduce LogP from ~3.5 to 2.0 via polar substituents (e.g., –OH or –SO₂NH₂) .

Validation : Measure pharmacokinetics (Cₘₐₓ, AUC) in rodent models after oral administration .

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